Home > Products > Screening Compounds P47388 > 5-O-Acetyl Gemcitabine
5-O-Acetyl Gemcitabine -

5-O-Acetyl Gemcitabine

Catalog Number: EVT-1501763
CAS Number:
Molecular Formula: C₁₁H₁₃F₂N₃O₅
Molecular Weight: 305.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-O-Acetyl Gemcitabine is a derivative of the nucleoside analog gemcitabine, which is primarily used in cancer therapy. This compound has gained attention due to its potential to enhance the therapeutic efficacy of gemcitabine by improving its pharmacokinetic properties. The acetylation at the 5-O position alters the compound's solubility and stability, potentially leading to improved cellular uptake and bioavailability.

Source

5-O-Acetyl Gemcitabine is synthesized from gemcitabine, which itself is derived from cytidine. Gemcitabine is a well-established chemotherapeutic agent used in treating various cancers, including pancreatic, lung, and bladder cancers. The modification to form 5-O-Acetyl Gemcitabine involves the use of acetic anhydride or acetyl chloride in the presence of a suitable base.

Classification

5-O-Acetyl Gemcitabine falls under the category of nucleoside analogs and antimetabolites. It is classified as a prodrug, meaning it undergoes metabolic conversion to become an active drug within the body.

Synthesis Analysis

Methods

The synthesis of 5-O-Acetyl Gemcitabine typically involves acetylation reactions where gemcitabine reacts with acetic anhydride or acetyl chloride. The general procedure includes:

  1. Reagents: Acetic anhydride (or acetyl chloride), gemcitabine, and a base (e.g., pyridine or triethylamine).
  2. Reaction Conditions: The reaction mixture is stirred at room temperature or heated slightly to facilitate the acetylation process.
  3. Purification: After completion, the product is purified using techniques such as column chromatography or recrystallization.

For instance, one method described involves stirring gemcitabine with excess acetic anhydride for several hours until complete conversion is observed, followed by removal of excess reagents under reduced pressure .

Technical Details

  • Monitoring: Reactions are monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion and purity.
  • Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular formula for 5-O-Acetyl Gemcitabine is C12H15F2N3O4C_{12}H_{15}F_{2}N_{3}O_{4}. Its structure consists of a modified sugar moiety with an acetyl group at the 5-O position.

Data

  • Molecular Weight: Approximately 305.27 g/mol.
  • Key Functional Groups: Acetyl group (-COCH₃), fluorinated nucleobase structure.
Chemical Reactions Analysis

Reactions

5-O-Acetyl Gemcitabine can undergo various chemical reactions typical for nucleoside analogs:

  1. Hydrolysis: The acetyl group can be hydrolyzed in aqueous environments, regenerating gemcitabine.
  2. Phosphorylation: Like gemcitabine, it can be phosphorylated by cellular kinases to form active triphosphate forms that inhibit DNA synthesis.

Technical Details

The hydrolysis reaction typically requires mild acidic or basic conditions, while phosphorylation occurs via cellular enzymatic processes that are crucial for its antitumor activity.

Mechanism of Action

Process

The mechanism of action for 5-O-Acetyl Gemcitabine parallels that of gemcitabine:

  1. Incorporation into DNA: Once phosphorylated, it mimics deoxycytidine triphosphate (dCTP) and gets incorporated into DNA during replication.
  2. Inhibition of DNA Synthesis: This incorporation leads to chain termination during DNA replication, effectively inhibiting tumor cell proliferation.

Data

  • Cellular Uptake: Studies indicate enhanced cellular uptake due to increased lipophilicity from acetylation, leading to improved efficacy against cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water due to hydrophobic characteristics imparted by the acetyl group.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may hydrolyze in neutral or basic environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Applications

Scientific Uses

5-O-Acetyl Gemcitabine is primarily investigated for:

  1. Cancer Therapy: As a prodrug, it aims to improve the therapeutic index of gemcitabine by enhancing its pharmacokinetics.
  2. Research Studies: Used in studies exploring nucleoside analogs' mechanisms and their interactions with cellular pathways involved in cancer progression.
  3. Drug Development: Serves as a model compound for developing new nucleoside analogs with improved efficacy and reduced side effects.
Introduction to 5-O-Acetyl Gemcitabine

Chemical Structure and Physicochemical Properties of 5-O-Acetyl Gemcitabine

5-O-Acetyl Gemcitabine (chemical name: ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-3-hydroxy-tetrahydrofuran-2-yl)methyl acetate) is a structurally modified derivative of gemcitabine where an acetyl group is esterified to the 5′-hydroxyl position of the deoxyribose moiety. This modification results in distinct physicochemical properties that differentiate it from the parent compound. The molecular formula is C₁₁H₁₃F₂N₃O₅ with a molecular weight of 305.23 g/mol, compared to gemcitabine's C₉H₁₁F₂N₃O₄ and 263.20 g/mol [1] [6].

The acetylation significantly enhances the compound's lipophilicity, as evidenced by its solubility profile which favors organic solvents like methanol (MEOH) and dimethyl sulfoxide (DMSO) over aqueous solutions. This increased lipophilicity directly addresses one of gemcitabine's primary limitations – its high hydrophilicity (logP ≈ -1.5) that necessitates specific transporters (hENT1) for cellular uptake. The structural alteration preserves the critical 4-amino group of the cytosine base and the difluorinated sugar moiety, both essential for the drug's mechanism of action as a nucleoside analog. The ester bond at the 5′-position serves as a hydrolysable linkage, allowing enzymatic conversion to active gemcitabine within target cells [5] [6].

Table 1: Comparative Physicochemical Properties of Gemcitabine and 5-O-Acetyl Gemcitabine

PropertyGemcitabine5-O-Acetyl Gemcitabine
Molecular FormulaC₉H₁₁F₂N₃O₄C₁₁H₁₃F₂N₃O₅
Molecular Weight (g/mol)263.20305.23
Key Functional Groups5'-OH, 3'-OH, 4-NH₂5'-OCOCH₃, 3'-OH, 4-NH₂
Solubility ProfileHighly water-solubleSoluble in MEOH/DMSO
logP (Estimated)-1.5-0.3 to 0.2
Storage ConditionsRoom temperature2-8°C (refrigerated)

The storage requirement of 2-8°C for 5-O-Acetyl Gemcitabine reflects the relative instability of the ester linkage compared to the parent compound, necessitating refrigeration to prevent premature hydrolysis. Analytical characterization by HPLC typically demonstrates high purity (>95%), with structural confirmation provided through complementary techniques including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy [1] [6].

Rationale for Prodrug Development: Limitations of Gemcitabine in Clinical Oncology

The development of 5-O-Acetyl Gemcitabine directly addresses several pharmacokinetic and pharmacodynamic limitations inherent to gemcitabine therapy that compromise its clinical efficacy. Despite being a first-line treatment for pancreatic cancer and several other solid tumors, gemcitabine faces significant challenges that restrict its therapeutic potential [3] [7].

The primary limitations include:

  • Rapid Systemic Metabolism: Gemcitabine undergoes extensive and rapid deamination by cytidine deaminase (CDA) in plasma, liver, and peripheral tissues, converting it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). This metabolic inactivation results in a remarkably short plasma half-life of approximately 8-17 minutes, necessitating high-dose infusions to maintain therapeutic concentrations [3] [9].
  • Transporter-Dependent Cellular Uptake: As a hydrophilic molecule, gemcitabine requires specialized nucleoside transporters, particularly human equilibrative nucleoside transporter 1 (hENT1), for cellular internalization. Tumor cells frequently exhibit downregulation of hENT1 expression as a resistance mechanism, significantly reducing drug accumulation in malignant cells and limiting cytotoxicity [7] [9].
  • Variable Oral Bioavailability: While intravenous administration remains standard, oral dosing would offer significant clinical advantages. However, gemcitabine exhibits poor and variable oral bioavailability (<10%) due to extensive first-pass metabolism and degradation in the gastrointestinal tract, restricting administration options [9].
  • Suboptimal Tumor Penetration: The hydrophilicity that necessitates transporter-mediated uptake also limits passive diffusion across biological membranes, resulting in heterogeneous drug distribution within solid tumors and inadequate exposure to poorly vascularized regions [5] [7].

The 5-O-acetyl modification strategically addresses these limitations through enhanced membrane permeability (independent of nucleoside transporters), increased resistance to enzymatic deamination by plasma deaminases, and improved potential for formulation approaches that could enable alternative delivery routes. By increasing lipophilicity, the prodrug achieves more efficient cellular penetration through passive diffusion, bypassing the hENT1 dependency that frequently underlies resistance in pancreatic cancer. Additionally, the ester bond protects the molecule from rapid deamination, effectively extending its plasma residence time before conversion to the active form by intracellular esterases [5] [7].

Historical Evolution of Gemcitabine Derivatives in Anticancer Therapeutics

The development of gemcitabine prodrugs represents an important chapter in the broader evolution of cancer chemotherapy, which has progressed from non-specific cytotoxic agents to molecularly targeted therapeutics. Gemcitabine itself (2',2'-difluorodeoxycytidine) was discovered at Lilly Research Laboratories in the 1980s as part of a systematic exploration of novel antimetabolites effective against solid tumors, which were poorly responsive to existing nucleoside analogs like cytarabine [2] [8].

The historical trajectory of gemcitabine derivatives follows several strategic approaches:

  • Early Prodrug Strategies (1990s-2000s): Initial efforts focused on simple esterifications, including the 5'-O-acetyl derivative, to enhance lipophilicity and membrane permeability. These first-generation prodrugs demonstrated the feasibility of bypassing transporter-mediated uptake but faced challenges with premature hydrolysis and variable activation rates [5] [10].

  • Lipophilic Conjugates (Mid-2000s): Building on ester prodrugs, researchers developed more complex conjugates linking fatty acid chains to gemcitabine. The most advanced, CP-4126 (elacytarabine), features an elaidic acid chain at the 5'-position. This derivative showed transporter-independent uptake and retained efficacy in gemcitabine-resistant models, progressing to clinical trials for pancreatic cancer [5].

  • Polymer-Based Delivery Systems (2010s): To address solubility issues and enable tumor targeting, gemcitabine was conjugated to polyethylene glycol (PEG) creating PEGylated derivatives with prolonged circulation times. Nanoparticle formulations incorporating gemcitabine or its prodrugs (e.g., squalenoyl-gemcitabine nanoassemblies) demonstrated enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect [5] [10].

  • Targeted and Stimuli-Responsive Prodrugs (Recent Innovations): Contemporary approaches incorporate tumor-targeting ligands (e.g., RGD peptides) or exploit tumor-specific microenvironments (e.g., low pH, high glutathione). Examples include glutathione-responsive gemcitabine prodrugs with aggregation-induced emission (AIE) characteristics for image-guided therapy, representing the convergence of diagnostics and therapeutics [4] [10].

Table 2: Evolution of Key Gemcitabine Derivatives in Anticancer Drug Development

Derivative ClassRepresentative CompoundKey InnovationDevelopment Status
5'-O-Esters5-O-Acetyl GemcitabineEnhanced lipophilicityResearch compound
Fatty Acid ConjugatesCP-4126 (Elacytarabine)Transporter-independent uptakePhase III clinical trials
PEG ConjugatesPEG-GemcitabineProlonged circulation, EPR effectPreclinical/Phase I
Peptide ConjugatesTPE-GEM-RGDTumor targeting + imaging capabilityPreclinical
Polymer NanoparticlesSqualenoyl-GemcitabineSelf-assembling nanoassembliesPreclinical
Macromolecular ComplexesGemcitabine-Cucurbit[7]urilSupramolecular host protectionPreclinical

The development of 5-O-Acetyl Gemcitabine must be viewed within this broader context of prodrug innovation. While earlier than many sophisticated derivatives, its structural simplicity and effectiveness in enhancing cellular uptake established important proof-of-concept for ester-based prodrug approaches. Contemporary research continues to explore 5'-modified derivatives as intermediates for more complex conjugates or as components of nanocarrier systems, highlighting the enduring relevance of this chemical modification strategy. The historical progression reflects a shift from empirical modifications to rational design strategies informed by tumor biology and nanotechnology principles, with 5-O-Acetyl Gemcitabine representing a foundational approach in this evolutionary trajectory [5] [7] [10].

Properties

Product Name

5-O-Acetyl Gemcitabine

Molecular Formula

C₁₁H₁₃F₂N₃O₅

Molecular Weight

305.23

Synonyms

((2R,3R,5R)-5-(4-Amino-2-oxopyrimidin 1(2H)-yl)-4,4-difluoro-3-hydroxy-_x000B_tetrahydrofuran-2-yl)methyl Acetate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.